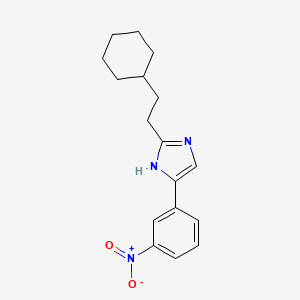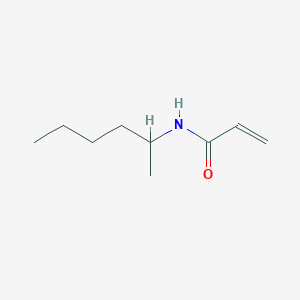
1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine is a chemical compound belonging to the class of aminoindanes It is characterized by the presence of an amino group attached to the indane structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine typically involves the reaction of indanone with an appropriate amine under reductive amination conditions. One common method is the reduction of 2-(1-nitroethyl)indane using hydrogen gas in the presence of a palladium catalyst. Another approach involves the use of sodium borohydride as a reducing agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of halogenated derivatives and other substituted products.
科学的研究の応用
1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter levels.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders and as an antiviral compound.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine involves its interaction with various molecular targets and pathways:
Neurotransmitter Modulation: The compound can modulate the levels of neurotransmitters such as dopamine and serotonin, potentially offering neuroprotective effects.
Enzyme Inhibition: It may inhibit specific enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter availability.
Membrane Interaction: The compound can interact with lipid membranes, altering their properties and affecting cellular signaling pathways.
類似化合物との比較
1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine can be compared with other similar compounds, such as:
1-Aminoindane: Known for its neuroprotective properties and use as a metabolite of the antiparkinsonian drug rasagiline.
2-Aminoindane: A research chemical with applications in neurological disorders and psychotherapy.
5-IAI (5-Iodo-2-aminoindane):
MDAI (5,6-Methylenedioxy-2-aminoindane): Known for its empathogenic effects.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to modulate neurotransmitter levels and interact with lipid membranes sets it apart from other aminoindanes.
特性
CAS番号 |
1401619-24-6 |
|---|---|
分子式 |
C11H15N |
分子量 |
161.24 g/mol |
IUPAC名 |
1-(2,3-dihydro-1H-inden-2-yl)ethanamine |
InChI |
InChI=1S/C11H15N/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-5,8,11H,6-7,12H2,1H3 |
InChIキー |
NAAJWTCEYVDYNS-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC2=CC=CC=C2C1)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Methanone, [4-(bromomethyl)phenyl]-2-thienyl-](/img/structure/B8572356.png)



